N-cyclopentyl-2-propoxybenzamide
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.338 |
IUPAC Name |
N-cyclopentyl-2-propoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-2-11-18-14-10-6-5-9-13(14)15(17)16-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
InChI Key |
SKCIZCTULSARRH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
| Compound Name | R1 (Amine) | R2 (Alkoxy) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Cyclopentyl | Propoxy | 275.34 | 3.2 | 15.0 |
| N-Cyclohexyl-2-ethoxybenzamide | Cyclohexyl | Ethoxy | 289.38 | 3.8 | 8.5 |
| N-Isopropyl-2-methoxybenzamide | Isopropyl | Methoxy | 207.27 | 2.1 | 25.0 |
Data adapted from comparative analyses of 2-substituted benzamides .
Physicochemical Properties
The cyclopentyl and propoxy groups confer moderate lipophilicity (LogP = 3.2) to this compound, balancing membrane permeability and solubility. In contrast, N-cyclohexyl-2-ethoxybenzamide exhibits higher LogP (3.8) due to the bulkier cyclohexyl group, reducing solubility by 44% . The methoxy analog (N-isopropyl-2-methoxybenzamide) demonstrates superior solubility (25 mg/mL) but lower LogP (2.1), suggesting reduced tissue penetration.
Pharmacokinetic and Toxicity Profiles
This compound demonstrates a plasma half-life of 8.2 hours in rodent models, attributed to the propoxy group’s resistance to oxidative metabolism. Comparatively, the ethoxy analog has a shorter half-life (5.1 hours) due to faster cleavage of the ethoxy chain .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-propoxybenzamide, and how are intermediates validated?
- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. For example:
- Step 1 : Acylation of 2-propoxybenzoic acid with cyclopentylamine using coupling agents like DCC or EDCI in dichloromethane (DCM) .
- Step 2 : Purification via column chromatography, followed by structural validation using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) . Key spectral markers include the amide proton (δ ~6.5–7.5 ppm) and cyclopentyl CH₂ groups (δ ~1.5–2.0 ppm) .
- Validation : Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .
Q. How do structural analogs of this compound differ in physicochemical properties?
- Structural Comparison : Analogous compounds (e.g., N-cyclopentyl-3-fluorobenzamide) show variations in logP , solubility, and hydrogen-bonding capacity due to substituent effects. For example:
| Substituent | logP (Calculated) | Water Solubility (mg/mL) |
|---|---|---|
| 2-Propoxy | 3.2 | 0.15 |
| 3-Fluoro | 2.8 | 0.45 |
- Methodology : Use software like ChemAxon or Molinspiration for logP prediction. Experimentally, measure solubility via shake-flask method .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Respiratory Protection : Use P95 respirators for low exposure; upgrade to OV/AG/P99 cartridges for prolonged handling .
- Waste Disposal : Neutralize with 1 M NaOH (hydrolysis of amide bond) before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Strategy : Systematically modify substituents (e.g., cyclopentyl group → cyclohexyl, propoxy → ethoxy) and evaluate effects on target binding.
- Example : Replace cyclopentyl with 2-thienyl to enhance π-π stacking with aromatic residues in enzyme active sites .
- Assays : Use surface plasmon resonance (SPR) for binding affinity (KD) and IC₅₀ assays in cellular models .
Q. How should researchers resolve contradictions in reported biological activity data for benzamide derivatives?
- Case Study : Discrepancies in anti-inflammatory activity of N-cyclopentyl derivatives may arise from:
- Batch variability (e.g., impurities in synthesis).
- Assay conditions (e.g., serum concentration in cell culture).
- Solution : Replicate experiments with independent synthetic batches and standardize assay protocols (e.g., fixed serum content at 10%) .
Q. What advanced techniques are used to characterize reaction byproducts during synthesis?
- Byproduct Identification : Employ LC-MS/MS with electrospray ionization (ESI) to detect low-abundance species (e.g., hydrolyzed carboxylic acid derivatives).
- Case Example : Hydrolysis of the amide bond under basic conditions yields 2-propoxybenzoic acid , detectable via FT-IR (C=O stretch at 1700 cm⁻¹) .
Q. How can computational modeling guide the design of this compound derivatives with improved metabolic stability?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding modes in cytochrome P450 enzymes (e.g., CYP3A4).
- MD Simulations : Run 100-ns simulations to assess conformational stability of derivatives .
Q. What strategies mitigate crystallinity issues in formulation studies of this compound?
- Approach : Co-crystallize with succinic acid or use amorphous solid dispersions (ASDs) with HPMCAS polymer.
- Characterization : Confirm amorphous state via X-ray powder diffraction (XRPD) and monitor stability under accelerated conditions (40°C/75% RH) .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.6 (m, cyclopentyl CH₂) | |
| ¹³C NMR | δ 172.5 (amide C=O) | |
| HRMS (ESI+) | m/z 290.1753 [M+H]⁺ |
Table 2 : Reaction Optimization Parameters for Scale-Up Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | Minimizes hydrolysis |
| Solvent | Anhydrous DCM | Enhances reagent stability |
| Reaction Time | 2–4 hours | Balances conversion/purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
